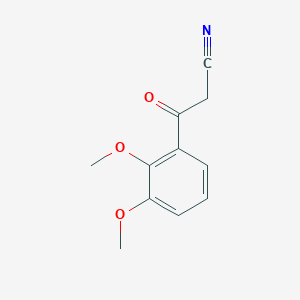

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

Description

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile is a nitrile-containing organic compound featuring a ketone group and a 2,3-dimethoxyphenyl substituent. The methoxy groups at the 2- and 3-positions of the phenyl ring likely influence electronic properties, solubility, and bioactivity, as seen in related chalcone derivatives .

Properties

IUPAC Name |

3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKYIUYPQIFGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640882 | |

| Record name | 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199102-80-2 | |

| Record name | 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile can be synthesized through various methods. One common approach involves the reaction of α-bromoacetoveratrone with potassium cyanide. This reaction yields 3,4-dimethoxybenzoylacetonitrile as a byproduct . Another method involves the use of phenacyl halides and an alkaline cyanide by nucleophilic substitution .

Industrial Production Methods

The industrial production of 2,3-dimethoxybenzoylacetonitrile typically involves the bromination of acetoveratrone (3,4-dimethoxyacetophenone) followed by the reaction with potassium cyanide. This method is preferred due to its higher yield and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy groups can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Reagents like methyl and phenyl Grignard reagents are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of dimethoxy ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzoylacetonitriles.

Scientific Research Applications

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including isoxazole derivatives.

Biology: The compound has been studied for its potential antioxidant and antibacterial activities.

Medicine: Research has explored its potential use in drug discovery and development due to its biological activities.

Industry: It is employed in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-dimethoxybenzoylacetonitrile involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and chelating metal ions. Its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly alter molecular weight, polarity, and solubility. For example:

Key Observations :

Key Observations :

- The position of methoxy groups critically affects bioactivity. Para-substitution (4-OCH3) yields higher inhibition than ortho/meta (2,3-OCH3) due to optimized electrostatic interactions with target proteins .

- The amino group in these chalcones enhances activity via electrostatic interactions, suggesting that nitrile-containing analogs like this compound may require additional functional groups for comparable efficacy.

Electronic and Reactivity Differences

- Methoxy vs. Chloro Substituents : Methoxy groups are electron-donating, increasing electron density on the phenyl ring, while chloro groups are electron-withdrawing. This difference may influence reactivity in nucleophilic or electrophilic reactions .

- Nitrile Group Impact : The nitrile moiety in this compound could enhance stability compared to ketone-only analogs, though it may reduce hydrogen-bonding capacity.

Biological Activity

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile, a compound with the CAS number 199102-80-2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13NO3. Its structure features a propanenitrile moiety attached to a dimethoxyphenyl group, which is critical for its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives containing similar structural motifs can inhibit the proliferation of cancer cell lines such as MCF-7 (human breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Similar compound A | HepG2 | TBD | Cell cycle arrest |

| Similar compound B | MCF-7 | TBD | Inhibition of DNA synthesis |

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacteria and fungi. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

The biological activity of this compound is thought to be mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or microbial metabolism.

- Apoptosis Induction : It has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Modulation : The compound may interfere with the cell cycle by affecting cyclin-dependent kinases (CDKs), thus halting proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the phenyl ring or the oxopropanenitrile moiety can significantly alter its potency and selectivity.

Key Observations:

- Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances lipophilicity and potentially increases cell membrane permeability.

- Nitrile Group : The nitrile functional group contributes to the overall reactivity and may facilitate interactions with biological targets.

Case Studies

Several case studies highlight the potential of compounds structurally related to this compound:

-

Case Study on Antitumor Activity : A study demonstrated that a series of analogs exhibited varying degrees of cytotoxicity against MCF-7 cells, with modifications leading to improved potency through enhanced interaction with target proteins.

- Findings : Compounds with electron-donating groups showed increased activity due to better stabilization in the active site of target enzymes.

-

Antimicrobial Efficacy Study : Another study evaluated a related compound against Staphylococcus aureus and E. coli, revealing significant inhibition at low concentrations.

- Results : The mechanism was attributed to membrane disruption and interference with bacterial protein synthesis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.